(S,R,S)-AHPC-PEG4-NH2 Hydrochloride: A Technical Guide to its Mechanism of Action in Targeted Protein Degradation
(S,R,S)-AHPC-PEG4-NH2 Hydrochloride: A Technical Guide to its Mechanism of Action in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-PEG4-NH2 hydrochloride is a key chemical tool in the rapidly advancing field of targeted protein degradation. It is not a therapeutic agent in itself, but rather a high-affinity building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins.
This technical guide provides an in-depth overview of the mechanism of action of PROTACs synthesized using (S,R,S)-AHPC-PEG4-NH2 hydrochloride, focusing on its role in recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase. We will detail the underlying signaling pathways, provide experimental protocols for the synthesis and evaluation of resulting PROTACs, and present key quantitative data for VHL ligands.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The core function of a PROTAC derived from (S,R,S)-AHPC-PEG4-NH2 hydrochloride is to act as a molecular bridge, bringing a target protein of interest (POI) into close proximity with the VHL E3 ubiquitin ligase complex. This induced proximity triggers the transfer of ubiquitin molecules to the POI, marking it for degradation by the 26S proteasome.
The (S,R,S)-AHPC moiety of the molecule is a potent ligand for the VHL E3 ligase.[1] The terminal primary amine (-NH2) serves as a reactive handle for chemical conjugation to a ligand that specifically binds to the POI. The polyethylene (B3416737) glycol (PEG4) linker provides the necessary spacing and flexibility for the formation of a stable ternary complex between the POI, the PROTAC, and the VHL E3 ligase complex.
The VHL-Mediated Ubiquitination and Degradation Pathway
The following diagram illustrates the catalytic cycle of a PROTAC utilizing the (S,R,S)-AHPC-PEG4-NH2 linker to induce degradation of a target protein.
Caption: Catalytic cycle of PROTAC-mediated protein degradation via VHL recruitment.
Data Presentation
The binding affinity of the VHL ligand component of the PROTAC to the VHL E3 ligase is a critical parameter for its efficacy. The (S,R,S)-AHPC moiety is derived from the well-characterized VHL ligand, VH032. Below is a summary of reported binding affinities for VH032 and a closely related PEG-linked derivative.
| Compound | Assay Method | Target | Reported Value | Reference |
| VH032 | Isothermal Titration Calorimetry (ITC) | VHL | Kd = 185 nM | [2] |
| VH032-PEG4-amine | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | VHL | IC50 = 430.8 nM | [3] |
| VH032 | TR-FRET | VHL | IC50 = 352.2 nM | [3] |
The efficacy of a final PROTAC molecule is quantified by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax). The following table provides examples of these values for PROTACs that utilize (S,R,S)-AHPC-based VHL ligands.
| PROTAC | Target Protein | Cell Line | DC50 | Dmax | Reference |
| ARV-771 | BET proteins | Castration-Resistant Prostate Cancer (CRPC) cells | <1 nM | Not specified | [4][5] |
| GMB-475 | BCR-ABL1 | Ba/F3 cells | 1.11 µM (IC50 for degradation) | Not specified | [6] |
| MZ1 | BRD4 | HeLa | ~10-30 nM | >90% | [7] |
Experimental Protocols
The development of a novel PROTAC using (S,R,S)-AHPC-PEG4-NH2 hydrochloride involves a multi-step workflow, from synthesis to cellular evaluation.
PROTAC Synthesis Workflow
The following diagram outlines the general workflow for synthesizing a PROTAC using (S,R,S)-AHPC-PEG4-NH2 hydrochloride and a protein of interest (POI) ligand.
Caption: General workflow for PROTAC synthesis via amide coupling.
Detailed Methodologies
1. PROTAC Synthesis: Amide Coupling Protocol
This protocol describes the conjugation of a POI ligand containing a carboxylic acid to (S,R,S)-AHPC-PEG4-NH2 hydrochloride.
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Materials:
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(S,R,S)-AHPC-PEG4-NH2 hydrochloride
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POI ligand with a terminal carboxylic acid
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Coupling agent (e.g., HATU, HOBt)
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Organic base (e.g., DIPEA)
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Anhydrous solvent (e.g., DMF)
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Procedure:
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Dissolve the POI ligand (1.0 equivalent) and the coupling agent (e.g., HATU, 1.1 equivalents) in anhydrous DMF.
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Add DIPEA (3.0 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
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Add a solution of (S,R,S)-AHPC-PEG4-NH2 hydrochloride (1.0 equivalent) in anhydrous DMF to the reaction mixture.
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Stir the reaction at room temperature for 4-12 hours under a nitrogen atmosphere.
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Monitor the reaction progress by LC-MS.
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Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous NaHCO3, water, and brine.
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Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
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Purify the crude product by preparative HPLC to yield the final PROTAC molecule.
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Confirm the identity and purity of the final product by LC-MS and NMR.
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2. Cellular Evaluation: Western Blot for DC50 and Dmax Determination
This protocol outlines the steps to determine the potency (DC50) and efficacy (Dmax) of the synthesized PROTAC in a cellular context.
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Materials:
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Cancer cell line expressing the POI
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Complete growth medium
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Synthesized PROTAC (stock solution in DMSO)
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Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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Protein quantification assay (e.g., BCA assay)
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Primary antibody specific for the POI
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Loading control primary antibody (e.g., GAPDH, β-actin)
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HRP-conjugated secondary antibody
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ECL substrate
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Procedure:
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Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
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PROTAC Treatment: The following day, treat the cells with serial dilutions of the PROTAC in complete growth medium. Include a vehicle control (DMSO).
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Incubation: Incubate the cells for a predetermined time (e.g., 18-24 hours).
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
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Protein Quantification: Determine the protein concentration of each lysate.
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SDS-PAGE and Western Blotting:
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Normalize the protein concentrations and prepare samples for SDS-PAGE.
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Separate the proteins by gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
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Block the membrane and incubate with the primary antibodies overnight at 4°C.
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Wash the membrane and incubate with the HRP-conjugated secondary antibody.
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Visualize the protein bands using an ECL substrate and a chemiluminescence imager.
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Data Analysis:
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Quantify the band intensities using densitometry software.
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Normalize the POI band intensity to the loading control.
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Calculate the percentage of remaining protein relative to the vehicle control.
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Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values using a non-linear regression model.
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References
- 1. researchgate.net [researchgate.net]
- 2. (S,R,S)-AHPC-PEG4-NH2|2010159-57-4|Active Biopharma Corp [activebiopharma.com]
- 3. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US20230405134A1 - Novel protac chimeric compound, and pharmaceutical composition comprising same for preventing, ameliorating, or treating diseases through target protein degradation - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. VH 032 amide-PEG4-amine - TargetMol Chemicals Inc [bioscience.co.uk]
